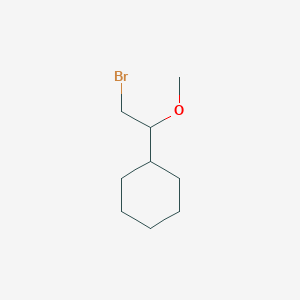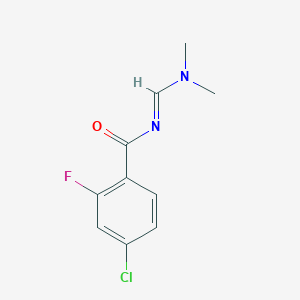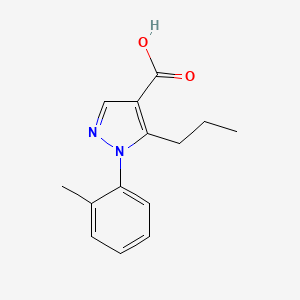
(2-Bromo-1-methoxyethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Bromo-1-methoxyethyl)cyclohexane” is a cycloalkane derivative. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane composed of n carbons is CnH2n .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a cyclohexane ring with a 2-Bromo-1-methoxyethyl group attached to one of the carbon atoms. Cyclohexane is one of the most common cycloalkanes and is often represented as a hexagonal ring .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, cycloalkanes in general can undergo a variety of reactions. For instance, they can participate in E2 elimination reactions, which require a strong base and result in the formation of an alkene .
Scientific Research Applications
Bromination and Chemical Transformations
Bromination and Cyclohexene Derivatives : Research on bromination of cyclohexene derivatives, such as the study by Bellucci et al. (1972), explores the stereochemical outcomes of bromination reactions, potentially relevant for understanding the chemical behavior of (2-Bromo-1-methoxyethyl)cyclohexane in synthesis and functionalization reactions (Bellucci, Marioni, & Marsili, 1972).
Electrophilic Addition Reactions : The study by Nagorski and Brown (1992) on the electrophilic addition of bromine to olefins in methanol offers insights into the reactivity of bromoalkoxycyclohexane compounds in the presence of nucleophilic trapping anions, which could be relevant for understanding the reactivity of this compound (Nagorski & Brown, 1992).
Stereochemistry and Reaction Mechanisms
Stereochemistry in Cyclohexane Compounds : The research by Bannard and Hawkins (1961) on cyclohexane compounds, including methoxy- and ethoxy-hydroxy-bromocyclohexanes, provides foundational knowledge on stereochemical configurations and reaction mechanisms that could be applied to understand the behavior of this compound (Bannard & Hawkins, 1961).
Regio- and Stereo-Control in Bromomethoxylation : The study by Yang, Wu, and Ho (1990) on the bromomethoxylation of cyclohexenes highlights the influence of substituents on regio- and stereo-selectivity, relevant for understanding the synthetic applications of bromoalkoxycyclohexanes (Yang, Wu, & Ho, 1990).
Enantioselective Synthesis
- Asymmetric Synthesis and Hydrogenation : The work by Schumacher, Schrems, and Pfaltz (2011) on the enantioselective synthesis of cis-1,2-disubstituted cyclopentanes and cyclohexanes via Suzuki-Miyaura cross-coupling and asymmetric hydrogenation illustrates advanced synthetic applications that could potentially involve this compound or similar structures (Schumacher, Schrems, & Pfaltz, 2011).
properties
IUPAC Name |
(2-bromo-1-methoxyethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTZMHWMEBELEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2749693.png)


![N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2749696.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B2749700.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2749701.png)

![4-tert-butyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749703.png)


![2-(3,4-dimethylphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2749710.png)
![3-Methyl-2-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2749712.png)
![N-(2,4-difluorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2749713.png)
![2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749714.png)